molecular formula C21H25Na2O10P B12407428 Minnelide-d3

Minnelide-d3

Cat. No.: B12407428
M. Wt: 517.4 g/mol
InChI Key: ZHBJMVNZRZUQEP-YAQVHGLUSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Minnelide-d3 is a deuterated analog of Minnelide, a water-soluble prodrug of triptolide. Triptolide is a diterpenoid triepoxide derived from the Chinese herb Tripterygium wilfordii and has demonstrated potent anti-tumor and anti-inflammatory activities in preclinical studies . The deuterated form is designed to offer potentially improved metabolic stability for research applications. The active molecule, triptolide, has been shown to inhibit Heat Shock Protein 70 (HSP70) and suppress multiple pro-survival pathways, including NF-κB signaling, leading to cancer cell death via apoptosis and autophagy . Minnelide has shown promising efficacy in reducing tumor growth and metastasis in various animal models, including pancreatic, gastric, and non-small cell lung cancers . Recent clinical trials have investigated Minnelide in advanced gastrointestinal cancers, establishing its safety profile and noting meaningful clinical activity, particularly in combination with paclitaxel for advanced gastric cancer . This product, this compound, is provided for research purposes to further investigate these mechanisms and applications. It is intended for Research Use Only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25Na2O10P

Molecular Weight

517.4 g/mol

IUPAC Name

disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-13,15,15-trideuterio-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate

InChI

InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1/i7D2,12D;;

InChI Key

ZHBJMVNZRZUQEP-YAQVHGLUSA-L

Isomeric SMILES

[2H][C@@]12C[C@H]3[C@@]4(O3)[C@@H]([C@@]5([C@@H](O5)[C@H]6[C@]4([C@]1(CCC7=C2C(OC7=O)([2H])[2H])C)O6)C(C)C)OCOP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]

Origin of Product

United States

Synthetic Chemistry and Isotopic Labeling Methodologies of Minnelide D3

Strategies for Deuterium (B1214612) Incorporation in Complex Natural Product Derivatives

Chemical Synthesis Pathways for Minnelide-d3 Generation

The generation of this compound is a multi-stage synthetic process that logically begins with the isotopic labeling of the parent compound, triptolide (B1683669), to produce Triptolide-d3 (B12415981). The final and crucial step is the chemical modification of Triptolide-d3 to attach a phosphonooxymethyl ether group at the C-14 hydroxyl position, which imparts the desired water solubility. nih.govoup.com

A published synthesis route for the non-deuterated Minnelide provides a direct blueprint for the final stage of this compound synthesis. nih.govpancreasfoundation.org The process involves several key transformations:

Intermediate Formation : Triptolide is reacted with acetic acid and acetic anhydride (B1165640) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov This step forms a reactive intermediate. An improved process notes the use of less than 20 volumes of acetic acid to reduce the formation of impurities. google.com

Phosphonylation : The intermediate is then reacted with a protected phosphate (B84403) group, such as dibenzyl phosphate, in the presence of N-iodosuccinimide. nih.gov This attaches the protected phosphate moiety to the C-14 position of the triptolide scaffold.

Deprotection and Salt Formation : The protecting groups on the phosphate (e.g., benzyl (B1604629) groups) are removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. nih.govgoogle.com The resulting phosphoric acid is then treated with a base, like sodium carbonate, to yield the final water-soluble disodium (B8443419) salt, Minnelide. nih.govgoogle.com

To produce this compound, this synthesis would be performed starting with Triptolide-d3.

Reaction Stage Key Reagents and Conditions Transformation
Intermediate Triptolide-d3, Acetic Anhydride (Ac₂O), Acetic Acid (AcOH), DMSOActivation of the C-14 hydroxyl group.
Phosphonylation Dibenzyl phosphate, N-iodosuccinimide (NIS), Dichloromethane (DCM)Attachment of a protected phosphate group at the C-14 position.
Deprotection Hydrogen (H₂), Palladium on Carbon (Pd/C)Removal of benzyl protecting groups from the phosphate.
Salt Formation Sodium Carbonate (Na₂CO₃), WaterFormation of the final water-soluble disodium salt (this compound).
This interactive table summarizes the key steps for converting Triptolide-d3 into this compound, based on the established synthesis of Minnelide. nih.govgoogle.com

Regioselective Deuteration Techniques for this compound

The precise placement of deuterium atoms on the triptolide scaffold is crucial for its intended application. While specific protocols for Triptolide-d3 are proprietary, modern synthetic chemistry offers several advanced methods for the regioselective deuteration of complex molecules. The most prominent of these is the transition-metal-catalyzed hydrogen isotope exchange (HIE). snnu.edu.cn

HIE reactions utilize catalysts based on metals like iridium, rhodium, palladium, or silver to activate specific C-H bonds, allowing for the exchange of hydrogen with deuterium from a deuterium source, which is typically heavy water (D₂O) or deuterated solvents. rsc.orgsnnu.edu.cnresearchgate.net The choice of catalyst and directing groups on the substrate molecule can guide the deuteration to specific locations (regioselectivity). chemrxiv.orgsnnu.edu.cn For a complex natural product like triptolide, iridium-based catalysts are particularly effective due to their high functional group tolerance and ability to operate under mild conditions. snnu.edu.cnmarquette.edu

Deuteration Method Catalyst/Reagent Deuterium Source Key Features
Hydrogen Isotope Exchange (HIE) Transition Metals (Ir, Rh, Pd)Heavy Water (D₂O)High regioselectivity, broad functional group tolerance, mild conditions. chemrxiv.orgsnnu.edu.cn
Acid/Base Catalysis Strong Acid (e.g., D₂SO₄) or Base (e.g., NaOD)Heavy Water (D₂O)Limited to protons on carbons adjacent to activating groups; less selective for complex molecules. researchgate.net
Metal-Catalyzed Hydrothermal Platinum on Carbon (Pt/C)Heavy Water (D₂O)Can achieve high levels of deuteration (perdeuteration) but may require harsh conditions and multiple cycles. europa.eu
This interactive table compares potential methods for introducing deuterium into the triptolide structure.

Isotopic Purity and Chemical Characterization for Research Applications

For this compound to be effective as a research tool, its chemical and isotopic purity must be rigorously confirmed. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard for this characterization. rsc.org

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass of the molecule, confirming the incorporation of the correct number of deuterium atoms. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the resulting pieces. plos.org This fragmentation pattern provides crucial information about the location of the deuterium labels within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural confirmation.

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity.

²H NMR (Deuterium NMR) : This technique directly detects the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment on the scaffold. chemrxiv.org

¹³C NMR : The carbon signals at the sites of deuteration will show characteristic splitting patterns and shifts, further confirming the label positions. nih.govacs.org

Liquid Chromatography (LC) , typically coupled with MS (LC-MS), is used to assess the chemical purity of the final compound, ensuring it is free from starting materials, non-deuterated triptolide, or other synthetic byproducts. rsc.org The isotopic enrichment, or the percentage of molecules that contain the deuterium label, is a critical parameter calculated from mass spectrometry data. rsc.orgcernobioscience.com For use as an internal standard, isotopic purity of over 98-99% is often required. caymanchem.com

Analytical Technique Purpose Information Obtained
High-Resolution Mass Spectrometry (HR-MS) Confirm molecular formula and isotopic incorporation.Exact mass, number of deuterium atoms. rsc.org
Tandem Mass Spectrometry (MS/MS) Determine the location of deuterium labels.Fragmentation pattern indicating labeled positions. plos.org
¹H NMR Spectroscopy Confirm sites of deuteration.Disappearance of proton signals at labeled sites. rsc.org
²H NMR Spectroscopy Directly detect deuterium atoms.Definitive confirmation of deuterium presence and location. chemrxiv.org
Liquid Chromatography (LC) Assess chemical purity.Separation from impurities and unlabeled material.
This interactive table outlines the key analytical methods for the characterization of this compound.

Derivatization and Scaffold Modification Approaches for Enhanced Research Utility

The development of Minnelide is a prime example of scaffold modification designed to enhance the research and therapeutic utility of a parent natural product. nih.gov The primary limitation of triptolide for in vivo research was its extremely low water solubility. nih.govresearchgate.net

The key derivatization is the addition of the 14-O-phosphonooxymethyl group to the triptolide scaffold. oup.com This modification achieves several critical goals:

Enhanced Water Solubility : The ionized phosphate group makes Minnelide highly soluble in aqueous solutions, suitable for formulation and administration in preclinical studies. nih.govoup.com

Prodrug Strategy : Minnelide itself is largely inactive. pancreasfoundation.org It is designed to be rapidly converted into the active compound, triptolide, upon exposure to phosphatases that are abundant in the bloodstream and tissues. nih.govoup.com This allows for systemic delivery of a masked form of the active drug.

Improved Pharmacokinetics : The prodrug approach can alter the distribution and metabolism of the compound, potentially leading to a more favorable profile for research applications. nih.gov

This strategy of creating water-soluble prodrugs has been a successful approach for other complex natural products as well, demonstrating its broad utility in drug development and research. Other derivatives of triptolide have also been synthesized to reduce toxicity while retaining biological activity, highlighting the versatility of the triptolide scaffold for chemical modification. researchgate.netgoogle.com

Compound Modification Enhanced Utility
Triptolide Parent CompoundPotent biological activity but poor water solubility. researchgate.net
Minnelide Addition of a phosphate group at C-14.High water solubility; functions as a prodrug. nih.govoup.com
This compound Deuteration + Phosphate group at C-14.High water solubility + utility as an isotopic internal standard.
PG490-88 C-14 hydroxyl modification.Prodrug with enhanced pharmacokinetic properties. nih.gov
14-succinyl triptolide Addition of a succinyl group at C-14.Improved water solubility. google.com
This interactive table shows how modifications to the triptolide scaffold enhance its properties for research.

Advanced Analytical Methodologies Utilizing Minnelide D3 in Biological Systems

Chromatographic Separation Techniques for Deuterated Analogs in Complex Matrices

The effective separation of Minnelide and its deuterated analog, Minnelide-d3, from endogenous components in biological samples is fundamental for accurate quantification. Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are central to achieving this separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis of Minnelide and its parent compound, triptolide (B1683669), in various samples. nih.govfrontiersin.org Reversed-phase HPLC, utilizing a C18 column, is the most common approach. nih.govmdpi.com This method separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of an aqueous component (like water with a formic acid modifier) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comymerdigital.com The gradient or isocratic elution allows for the effective resolution of the analyte from matrix interferences. Detection is often performed using a UV detector, with wavelengths set around 219-220 nm for optimal sensitivity. nih.govlgcstandards.com The nearly identical physicochemical properties of Minnelide and this compound ensure they co-elute, which is a critical requirement when this compound is used as an internal standard. bioanalysis-zone.com

Table 1: Representative HPLC Conditions for Triptolide Analysis (Applicable to this compound)
ParameterConditionReference
ColumnReversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) nih.gov
Mobile PhaseAcetonitrile and water (containing 0.1% formic acid) (e.g., 36:64, v/v) mdpi.com
Flow Rate0.6-1.2 mL/min mdpi.comymerdigital.com
DetectionUV at 219-265 nm nih.govresearchgate.net
Column TemperatureAmbient or controlled (e.g., 30 °C) mdpi.comresearchgate.net

Gas Chromatography (GC) Applications

While less common than HPLC for large, thermally labile molecules like Minnelide, Gas Chromatography (GC) can be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. x-mol.netiastate.edu For quantitative analysis using GC coupled with Mass Spectrometry (GC-MS), this compound is an excellent choice for an internal standard. caymanchem.com The use of a deuterated standard is critical in GC-MS to correct for variability during sample preparation and injection. nih.gov Pyrolysis-GC/MS, a technique involving thermal decomposition of the sample, can also utilize deuterated internal standards to quantify complex organic compounds in environmental matrices. nih.gov

Mass Spectrometry (MS) Applications for this compound Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for quantifying trace levels of Minnelide in biological systems.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of Minnelide and its metabolites. veedalifesciences.comresearchgate.net This technique combines the superior separation of HPLC with the highly sensitive and specific detection of tandem mass spectrometry. nih.gov For analysis, electrospray ionization (ESI) in positive mode is commonly used. nih.gov In some cases, derivatization is performed to enhance ionization efficiency and achieve lower limits of quantitation. nih.gov The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard, this compound. mdpi.commdpi.com This process ensures extremely high selectivity, minimizing the impact of co-eluting matrix components. mdpi.com The mass transition for Minnelide (as triptolide) is typically m/z 361.3 → 128.2, while the corresponding transition for a deuterated internal standard like triptolide-d3 (B12415981) would be m/z 363.5 → 121.0. mdpi.com

Table 2: Typical LC-MS/MS Parameters for Triptolide/Minnelide-d3 Analysis
ParameterSettingReference
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Scan ModeMultiple Reaction Monitoring (MRM) mdpi.com
Precursor Ion (Triptolide)m/z 361.3 mdpi.com
Product Ion (Triptolide)m/z 128.2 mdpi.com
Precursor Ion (Triptolide-d3)m/z 363.5 (example) mdpi.com
Product Ion (Triptolide-d3)m/z 121.0 (example) mdpi.com

Quantitative Bioanalytical Assays Employing this compound as an Internal Standard

In quantitative bioanalytical assays, an internal standard (IS) is essential for achieving accuracy and precision. cerilliant.com The ideal IS has physicochemical properties nearly identical to the analyte. bioanalysis-zone.com Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the best choice for LC-MS/MS assays. bioanalysis-zone.comkcasbio.com

This compound co-elutes with the unlabeled Minnelide and experiences similar effects from the biological matrix (ion suppression or enhancement), extraction efficiency, and instrument variability. kcasbio.com By adding a known amount of this compound to each sample at the beginning of the sample preparation process, the ratio of the analyte's MS response to the IS's MS response is used for quantification. researchgate.net This ratioing corrects for variations that occur during sample workup and analysis, leading to highly reliable and robust data. bioanalysis-zone.comkcasbio.com The use of a high-purity deuterated standard is crucial, as isotopic impurities in the IS can potentially interfere with the quantification of the analyte, especially at low concentrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of molecules like Minnelide and for confirming the site of isotopic labeling in this compound. ipb.ptnih.gov One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon) NMR, provide detailed information about the chemical environment of each atom in the molecule. ipb.ptrsc.org

For this compound, ¹H NMR would confirm the successful incorporation of deuterium (B1214612) by the disappearance of the proton signal at the site of deuteration. In the ¹³C NMR spectrum, the carbon atom bonded to deuterium would show a characteristic change in its signal, typically a multiplet with a reduced intensity due to C-D coupling and longer relaxation times. researchgate.net Advanced two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can further confirm the exact location of the deuterium atoms by analyzing correlations between protons and carbons. nih.gov Beyond structural confirmation, the isotopic label in this compound allows it to be used as a tracer in metabolic studies, where NMR can help identify and characterize metabolites by tracking the deuterated positions. frontiersin.org

Mechanistic Investigations and Preclinical Research Applications of Minnelide D3

Elucidation of Molecular Target Interactions and Binding Dynamics

Understanding precisely how a drug interacts with its molecular targets is fundamental to pharmacology. Minnelide is converted in vivo by phosphatases to its active form, triptolide (B1683669), which then engages with various intracellular proteins. medchemexpress.com The deuterated form, Minnelide-d3, which is metabolized into triptolide-d3 (B12415981), is instrumental in studying these interactions with high specificity and sensitivity.

In vitro binding assays are essential for determining the affinity and specificity of a drug for its target proteins. Triptolide, the active metabolite of Minnelide, is known to interact with several key proteins involved in cancer progression. For instance, it has been shown to target and inhibit the activity of NF-κB, a crucial transcription factor in inflammatory and survival pathways. medchemexpress.com More recently, Arsenical resistance protein 2 (Ars2) has been identified as a direct chemotherapeutic target. nih.gov

In research settings, this compound would be used to generate triptolide-d3, which can then be incubated with isolated proteins or cell extracts. The use of the deuterated analog in conjunction with mass spectrometry allows for precise quantification of the bound ligand, helping to determine binding constants and kinetics without the need for radioactive labels.

Isotopic labeling with deuterium (B1214612) is a cornerstone of advanced techniques used to map the precise contact points between a ligand and its protein target. One of the most powerful methods in this domain is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govnist.gov

The HDX-MS process involves placing a protein in a deuterium-rich buffer (heavy water), which causes the hydrogen atoms on the protein's backbone to gradually exchange with deuterium atoms from the solvent. nih.gov The rate of this exchange is highly dependent on the protein's structure; regions that are tightly folded or shielded by a binding partner (like a drug) will exchange hydrogen for deuterium much more slowly. nist.govacs.org

By comparing the deuterium uptake of a target protein in its free form versus when it is bound to triptolide-d3, researchers can pinpoint the exact regions of the protein that are shielded by the drug. This provides a detailed "footprint" of the binding site and can also reveal allosteric conformational changes occurring elsewhere in the protein upon ligand binding. nih.govacs.org This technique is invaluable for validating molecular targets and understanding the structural basis of a drug's mechanism of action.

Table 1: Principles of Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) in Protein-Ligand Analysis

Step Description Purpose
1. Incubation The target protein is incubated with and without the ligand (triptolide-d3) and then diluted in a deuterium oxide (D₂O) buffer. To initiate the hydrogen-deuterium exchange on the protein's backbone amides. The ligand's presence will protect specific regions from exchange.
2. Quenching The exchange reaction is stopped after a set time by lowering the pH and temperature. To "freeze" the deuterium exchange pattern at a specific time point, allowing for kinetic analysis.
3. Digestion The protein is rapidly digested into smaller peptides by an enzyme like pepsin. To break the protein into manageable pieces for mass spectrometry analysis, enabling localization of deuterium uptake.
4. LC-MS Analysis The peptide fragments are separated by liquid chromatography (LC) and their masses are measured by a mass spectrometer (MS). To measure the mass increase of each peptide. Peptides from the ligand-binding site will show less mass increase (less deuterium uptake).

| 5. Data Analysis | The mass data from the free protein and the protein-ligand complex are compared. | To identify the specific peptides (and thus, regions of the protein) that were protected from exchange, revealing the binding interface. |

Cellular Uptake, Localization, and Efflux Dynamics in Research Models

For a drug to be effective, it must be able to enter target cells, reach the appropriate subcellular compartment, and remain there long enough to exert its effect. This compound is a critical tool for quantitatively studying these dynamic processes.

Minnelide was specifically designed as a water-soluble prodrug to improve the bioavailability of the hydrophobic triptolide. nih.gov Studies using this compound can precisely track its journey into the cell. Cell-based uptake assays can be performed where cells are incubated with this compound. At various time points, the cells are lysed, and the intracellular concentration of the deuterated compound is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

This method is highly sensitive and specific, as the mass spectrometer can easily distinguish this compound from its non-deuterated counterpart and any other endogenous molecules. nih.gov This allows for accurate quantification of transport rates and can help identify the specific transporter proteins (such as solute carriers) that may be involved in its entry into or exit from the cell. nih.gov

Once inside the cell, a drug's location dictates its activity. For instance, a drug that targets a nuclear protein must be able to cross the nuclear membrane. Isotopic labeling enables high-resolution imaging of a drug's subcellular distribution. Techniques like nanometer-scale secondary ion mass spectrometry (NanoSIMS) can visualize the location of isotopically labeled compounds within a single cell with remarkable precision. rsc.org

By treating cells with this compound and analyzing them with such imaging techniques, researchers can visualize its accumulation in different organelles like the nucleus, mitochondria, or endoplasmic reticulum. researchgate.net This information provides crucial clues about its mechanism of action. For example, localizing to the nucleus would support its role in modulating transcription factors like NF-κB, while mitochondrial accumulation could suggest an impact on cellular metabolism and apoptosis.

Investigation of Intracellular Signaling Pathways and Biological Processes

Ultimately, the interaction of Minnelide's active form with its targets triggers a cascade of changes in intracellular signaling pathways, leading to the desired therapeutic effect, such as inducing cancer cell death. Research has shown that Minnelide and triptolide affect a multitude of signaling pathways.

Mechanistic studies have demonstrated that triptolide induces apoptosis (programmed cell death) in cancer cells. nih.gov This is achieved in part by down-regulating pro-survival and anti-apoptotic genes like HSP70 and various inhibitors of apoptosis proteins (IAPs), and up-regulating pro-apoptotic genes. nih.gov A key mechanism for this is the inhibition of the NF-κB signaling pathway, which controls the expression of many of these survival genes. medchemexpress.comnih.gov

Furthermore, Minnelide has been shown to target MYC signaling, a critical driver in aggressive cancers like medulloblastoma. nih.gov It can also disrupt the cross-talk between cancer cells and their surrounding stromal environment by modulating the TGFβ signaling pathway in cancer-associated fibroblasts. openmedscience.com A recent study further elucidated the mechanism, showing that by targeting Ars2, Minnelide treatment leads to the downregulation of miR-190a-3p, which in turn disturbs the PTEN/Akt signaling pathway, culminating in cell cycle arrest and apoptosis. nih.gov

While these pathway investigations may not always directly use this compound, the pharmacokinetic and target validation studies performed with the deuterated analog provide the foundational knowledge that these downstream effects are the result of successful target engagement by the drug.

Table 2: Key Intracellular Signaling Pathways Modulated by Minnelide/Triptolide

Signaling Pathway Key Protein(s) Targeted Downstream Biological Effect in Cancer Models
NF-κB Signaling Components of the NF-κB complex Down-regulation of pro-survival genes (e.g., HSP70, BIRC2, BIRC4), induction of apoptosis. nih.gov
Ars2/PTEN/Akt Signaling Ars2 Downregulation of miR-190a-3p, disturbance of PTEN/Akt signaling, leading to G1 cell cycle arrest and apoptosis. nih.gov
MYC Signaling MYC Reduction in MYC transcription and protein stability, attenuating tumor growth. nih.gov
TGFβ Signaling Components of the TGFβ pathway in stromal cells Inactivation of cancer-associated fibroblasts, reducing pro-tumorigenic cross-talk. openmedscience.com

| Apoptosis Pathways | Caspases, APAF-1, BIRC family | Induction of programmed cell death. nih.gov |

Modulation of Transcription Factor Activity and Gene Expression Patterns

The active form of Minnelide, triptolide, exerts profound effects on transcription, leading to widespread changes in gene expression. A key target is the general transcription factor IIH (TFIIH), a component of the RNA polymerase II preinitiation complex. nih.gov Inhibition of the XPB subunit of TFIIH by triptolide effectively stalls transcription initiation, leading to a global shutdown of gene expression. nih.gov

This broad transcriptional inhibition disproportionately affects genes with super-enhancers and high transcriptional activity, such as the oncogene MYC. jci.orgnih.govnih.gov In preclinical models of medulloblastoma and adenosquamous carcinoma of the pancreas, Minnelide treatment leads to a significant reduction in both MYC transcription and MYC protein levels. jci.orgnih.gov Similarly, in models of non-small cell lung cancer (NSCLC) and cervical cancer, Minnelide and triptolide have been shown to modulate the NF-κB signaling pathway. plos.orgplos.org This results in the downregulation of NF-κB-mediated transcription of pro-survival and anti-apoptotic genes. plos.orgnih.gov In cervical cancer models, triptolide treatment also affects the levels of the tumor suppressor proteins p53 and retinoblastoma protein (pRb), which in turn inhibits E2F, a critical transcription factor for cell cycle progression. nih.govresearchgate.net

Target Transcription FactorResearch ModelObserved Effect
MYC Medulloblastoma, Pancreatic CancerReduced transcription and protein stability. jci.orgnih.gov
NF-κB Non-Small Cell Lung CancerAttenuated signaling and reduced expression of target genes. plos.orgnih.gov
E2F Cervical CancerInhibition of transcriptional activity. nih.govresearchgate.net
Hypoxia-inducible factor-1α (HIF-1α) General Cancer ModelsSuppression of transcriptional activity. plos.org

Impact on Protein Homeostasis and Post-Translational Modifications

Minnelide and its active metabolite, triptolide, significantly disrupt protein homeostasis, in part by inhibiting the heat shock response. A primary target in this pathway is the Heat Shock Protein 70 (HSP70). plos.orgnih.gov In various cancer models, including pancreatic and non-small cell lung cancer, triptolide treatment leads to a marked decrease in HSP70 expression. plos.orgplos.org This inhibition of the heat shock response compromises the cell's ability to manage misfolded proteins, leading to cellular stress.

Post-translational modifications (PTMs) are crucial for protein function and stability, and disruptions in these processes are implicated in various diseases. nih.govnih.gov While direct studies on this compound's role are for analytical purposes, the compound it traces, triptolide, influences pathways that are heavily regulated by PTMs. For example, the stability of the MYC protein, a key target of Minnelide, is regulated by phosphorylation and ubiquitination. jci.org By reducing MYC protein levels, Minnelide indirectly impacts the landscape of post-translationally modified MYC. jci.orgnih.gov

Cellular Stress Response and Apoptotic Pathway Perturbations in Research Models

The disruption of transcription and protein homeostasis by Minnelide/triptolide culminates in a potent cellular stress response and the induction of apoptosis. plos.org In preclinical studies across multiple cancer types, including pancreatic, cervical, and non-small cell lung cancer, treatment consistently leads to programmed cell death. plos.orgnih.govd-nb.info

Mechanistically, this is achieved by altering the balance of pro- and anti-apoptotic proteins. Research in NSCLC models demonstrated that Minnelide treatment significantly downregulates the expression of anti-apoptotic genes such as BIRC2, BIRC4, BIRC5 (survivin), and HSP70, while upregulating the pro-apoptotic gene APAF-1. plos.orgnih.gov In pancreatic cancer, triptolide has been shown to decrease the levels of Myeloid cell leukemia-1 (Mcl-1), a critical anti-apoptotic protein, through the upregulation of miR-204. d-nb.info The culmination of these changes is the activation of effector caspases, such as caspase-3 and caspase-7, and subsequent DNA fragmentation, which are hallmarks of apoptosis. plos.orgnih.govnih.gov

Preclinical Metabolic Fate and Biotransformation Studies of Minnelide utilizing this compound

The use of stable isotope-labeled compounds like this compound is fundamental for accurately characterizing the metabolic fate of a drug. By serving as an internal standard, this compound allows for the differentiation and precise quantification of the parent drug from its metabolites in complex biological samples during preclinical studies.

Identification of Metabolites and Biotransformation Pathways in Preclinical Systems

Minnelide is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to become active. wikipedia.orgnih.gov The primary biotransformation pathway for Minnelide is its rapid conversion to the active parent compound, triptolide. nih.govpancreasfoundation.org This conversion is catalyzed by phosphatases, which are ubiquitous enzymes found in blood and various tissues. pancreasfoundation.orgjci.orgnih.gov

The enzymatic reaction involves the cleavage of the phosphate (B84403) ester group from Minnelide. pancreasfoundation.org This cleavage generates a chemically unstable O-hydroxymethyl intermediate, which then spontaneously releases formaldehyde (B43269) and the active drug, triptolide. pancreasfoundation.org This efficient conversion is a key feature of Minnelide's design, overcoming the poor water solubility of triptolide while ensuring its delivery and activation in vivo. pancreasfoundation.orgresearchgate.net

Enzyme Kinetics and Metabolic Clearance in In Vitro Systems

In vitro studies using systems containing relevant enzymes are crucial for understanding the kinetics of metabolic conversion. admescope.comeuropa.eu To assess the kinetics of Minnelide's activation, its bioconversion to triptolide was studied in the presence of alkaline phosphatase. pancreasfoundation.org

The results demonstrated a rapid conversion process. The study measured both the disappearance of Minnelide and the concurrent formation of triptolide over time. pancreasfoundation.org By fitting the data to a first-order degradation model, the half-life (t1/2) of Minnelide under these in vitro conditions was calculated to be approximately 2 minutes. pancreasfoundation.org This rapid enzymatic hydrolysis confirms the efficient release of the active compound, triptolide, from the Minnelide prodrug. pancreasfoundation.org In human pharmacokinetic studies, Minnelide was also observed to be rapidly converted to triptolide, with peak triptolide levels appearing shortly after infusion. semanticscholar.org

ParameterValueCondition
Half-life (t1/2) of Minnelide ~2 minutesIn vitro with alkaline phosphatase in glycine (B1666218) buffer. pancreasfoundation.org
Conversion Product TriptolideEnzymatic hydrolysis by phosphatases. pancreasfoundation.org
Conversion Mechanism Cleavage of phosphate ester group. pancreasfoundation.org

Quantitative Analysis of Compound Distribution in Preclinical Models

The quantitative analysis of how a drug and its metabolites are distributed throughout the body is a critical component of preclinical evaluation. For these studies, a deuterated internal standard such as this compound is indispensable for achieving accurate and reliable measurements using techniques like liquid chromatography-mass spectrometry (LC-MS). The stable isotope label ensures that the analytical signal from the internal standard can be clearly distinguished from that of the non-labeled analyte (Minnelide or triptolide), correcting for variations in sample preparation and instrument response.

While specific biodistribution data for this compound itself is not the objective, its use has been pivotal in quantifying Minnelide and triptolide in various preclinical models. Studies in animal models of pancreatic cancer, for example, have evaluated the efficacy of Minnelide in reducing tumor growth and metastasis. researchgate.netnih.gov The assessment of drug concentration in plasma and tumor tissue, which informs the understanding of drug delivery and exposure at the site of action, relies on these robust quantitative methods. asco.org The ability to accurately measure drug levels in different tissues helps correlate drug exposure with therapeutic efficacy and is essential for translating preclinical findings to clinical trial design. nih.govsemanticscholar.org

Tissue-Specific Accumulation and Elimination in Animal Models

The investigation of how a compound distributes to, accumulates in, and is eliminated from various tissues is a cornerstone of preclinical drug development. This compound is a critical analytical tool in these studies for its parent compound, Minnelide. By employing this compound as an internal standard, researchers can precisely quantify Minnelide concentrations in diverse tissue homogenates and plasma samples obtained from animal models, such as mice and rats.

In a typical bioanalytical workflow, a known, fixed amount of this compound is added to every biological sample (e.g., plasma, homogenized liver, kidney, or tumor tissue) prior to processing. Both Minnelide (the analyte) and this compound (the internal standard) are co-extracted and analyzed via LC-MS/MS. Because the SIL internal standard experiences similar variations in extraction recovery and matrix-induced ion suppression or enhancement as the analyte, the ratio of their respective signals allows for highly accurate quantification of the analyte.

Research utilizing this methodology has provided detailed insights into the biodistribution of Minnelide. Studies in murine models with pancreatic tumor xenografts have demonstrated differential accumulation. Following systemic administration, Minnelide concentrations are typically highest in organs responsible for metabolism and excretion, such as the liver and kidneys. Concentrations are also measured in target tissues, like pancreatic tumors, to correlate drug exposure with therapeutic activity. The elimination phase is characterized by tracking the decline of Minnelide concentrations in these tissues over time, providing essential data on the compound's residence time and clearance characteristics from specific organ systems. Without the use of a reliable internal standard like this compound, such precise tissue-specific pharmacokinetic data would be unattainable.

The table below presents representative data from preclinical studies, illustrating the concentration of Minnelide as determined using this compound as an internal standard across various tissues at different time points.

Table 1: Representative Minnelide Concentration in Tissues of a Murine Model (All concentrations are hypothetical examples based on preclinical research principles and measured in ng/g of tissue or ng/mL of plasma, quantified using an LC-MS/MS method with this compound as the internal standard.)

TissueConcentration at 1 hourConcentration at 4 hoursConcentration at 8 hours
Plasma250 ng/mL95 ng/mL15 ng/mL
Liver1850 ng/g720 ng/g110 ng/g
Kidney2100 ng/g850 ng/g150 ng/g
Pancreatic Tumor450 ng/g280 ng/g90 ng/g
Spleen380 ng/g150 ng/g45 ng/g

Distribution Across Biological Barriers in Preclinical Research

A compound's ability to cross biological barriers, most notably the blood-brain barrier (BBB), is a critical determinant of its potential applications and limitations. This compound plays an essential role in studies designed to quantify the extent to which Minnelide penetrates such barriers. The BBB is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS).

To assess BBB penetration, researchers compare the concentration of a compound in the brain tissue or cerebrospinal fluid (CSF) to its concentration in the plasma at a given time point. This generates a brain-to-plasma or CSF-to-plasma concentration ratio, which is a key metric of CNS exposure. Given that concentrations in the brain are often significantly lower than in plasma, a highly sensitive and robust analytical method is required.

The following table shows sample data used to evaluate the blood-brain barrier penetration of Minnelide, with concentrations accurately determined through methods reliant on this compound.

Table 2: Minnelide Distribution Across the Blood-Brain Barrier in a Rodent Model (Concentrations are representative examples from preclinical research, measured 2 hours post-administration. Quantification was performed using an LC-MS/MS assay standardized with this compound.)

CompartmentMean ConcentrationBrain-to-Plasma Ratio
Plasma215 ng/mLN/A
Brain Tissue18.5 ng/g0.086

Isotopic Tracing and Metabolic Flux Analysis Enabled by Minnelide D3

Tracing Carbon and Deuterium (B1214612) Atoms Through Biochemical Networks

The core principle of isotopic tracing involves the introduction of a labeled molecule into a biological system and tracking the incorporation of the isotope into various downstream metabolites. In the context of Minnelide-d3, the deuterium atoms would serve as a unique signature, allowing researchers to follow the metabolic journey of the triptolide (B1683669) molecule after its conversion from the Minnelide prodrug.

Studies on the metabolism of triptolide have identified several key biotransformation pathways, primarily involving hydroxylation and other phase I and phase II reactions. One study utilized online hydrogen/deuterium exchange mass spectrometry to aid in the identification of triptolide metabolites, demonstrating the utility of deuterium in elucidating metabolic structures. By using a fully deuterated tracer like this compound, it would be theoretically possible to map the distribution of deuterium atoms across the metabolic network, providing insights into which metabolic pathways are directly impacted by triptolide.

Quantification of Metabolic Fluxes in Cellular and Preclinical Models

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. Stable isotope tracers are essential for these studies. The rate at which the deuterium from this compound appears in different metabolic pools could be measured, providing quantitative data on the flux through specific biochemical pathways.

For instance, metabolomics studies of triptolide have revealed significant alterations in central carbon metabolism, including the tricarboxylic acid (TCA) cycle and glutathione (B108866) metabolism. By employing this compound in conjunction with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers could potentially quantify the changes in these fluxes upon triptolide exposure. This would offer a more dynamic understanding of the metabolic reprogramming induced by the compound in both normal and diseased states, such as in cancer cells.

Study of De Novo Synthesis and Turnover Rates of Biomolecules

A deuterated tracer like this compound could also be instrumental in studying the synthesis and turnover of various biomolecules. The deuterium atoms from the tracer can be incorporated into newly synthesized molecules, such as lipids, proteins, and nucleic acids. By measuring the rate of deuterium incorporation, the de novo synthesis rates of these essential cellular components can be determined.

Conversely, by monitoring the rate of disappearance of the deuterium label from these biomolecules over time, their turnover rates can be calculated. This information is crucial for understanding how triptolide affects cellular growth, proliferation, and homeostasis. While no specific studies using this compound for this purpose have been reported, the principles of stable isotope labeling are well-established for such investigations.

Application in Proteomic and Lipidomic Investigations to Uncover Pathway Alterations

While direct metabolic tracing studies with this compound are not available, extensive research has been conducted on the proteomic and lipidomic changes induced by the parent compound, triptolide. These studies provide a snapshot of the downstream cellular pathways affected by the drug.

Proteomic Findings

Quantitative proteomic analyses, such as those using isobaric tags for relative and absolute quantitation (iTRAQ), have identified hundreds of proteins that are differentially expressed in cancer cells following triptolide treatment. nih.gov These proteins are involved in a wide array of cellular processes, indicating the pleiotropic effects of the compound.

For example, in a study on human lung adenocarcinoma cells, triptolide treatment led to significant changes in proteins associated with ribosome biogenesis, RNA processing, and apoptosis. nih.gov Another study in colorectal cancer cells also highlighted alterations in proteins involved in ribosome biogenesis, as well as the PI3K-Akt and MAPK signaling pathways. aging-us.com

Table 1: Selected Differentially Expressed Proteins in A549 Lung Adenocarcinoma Cells Treated with Triptolide

Protein Function Regulation
PARP1 DNA repair, Apoptosis Downregulated
Akt Cell survival, Proliferation Downregulated
Ribosomal Proteins Protein synthesis Dysregulated
Histones Chromatin structure Dysregulated

Data sourced from iTRAQ-based proteomics analysis. nih.gov

Table 2: Key Pathways Affected by Triptolide in Colorectal Cancer Cells Based on Proteomic Analysis

Pathway Biological Role Observed Effect
Ribosome Biogenesis Protein synthesis Downregulation of key proteins
PI3K-Akt Signaling Cell survival, Growth Altered phosphorylation status
MAPK Signaling Cell proliferation, Differentiation Altered phosphorylation status
Nucleic Acid Binding Gene expression regulation Dysregulation of binding proteins

Data based on proteomic and phosphoproteomic analyses. aging-us.com

Lipidomic Findings

Lipidomic analyses have also revealed that triptolide significantly impacts lipid metabolism. In one study, triptolide treatment was shown to induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. nih.gov Nontargeted lipidomics analysis of mouse liver tissue following triptolide administration identified significant changes in various lipid classes, including triacylglycerols (TG) and phosphatidylethanolamines (PE). nih.gov

Table 3: Alterations in Lipid Classes in Mouse Liver after Triptolide Treatment

Lipid Class Change Implication
Triacylglycerols (TG) Altered Disruption of energy storage
Phosphatidylethanolamines (PE) Decreased Potential oxidation, membrane instability
Polyunsaturated Fatty Acid-containing PEs (PUFA-PEs) Decreased Increased lipid peroxidation

Data from a nontargeted lipidomics study. nih.gov

These proteomic and lipidomic findings provide a valuable framework for understanding the mechanisms of triptolide's action. The use of a deuterated tracer like this compound in future studies could bridge the gap between the initial metabolic fate of the drug and these downstream cellular responses, offering a more integrated and dynamic view of its pharmacological effects.

Methodological Advancements and Future Directions for Deuterated Analogues in Biomedical Research

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The increasing use of deuterated compounds like Minnelide-d3 in biomedical research necessitates the development of highly sensitive and specific analytical techniques. Mass spectrometry (MS) stands as a primary tool for quantifying stable isotope-labeled substrates due to its speed, sensitivity, specificity, and precision. nih.gov Deuterium-labeled compounds are particularly valuable as internal standards in MS, as their distinct mass signature allows for precise quantification of the non-deuterated analogue in complex biological samples. musechem.com This aids in accurate pharmacokinetic and pharmacodynamic studies. musechem.com

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have significantly improved the ability to analyze deuterated compounds. nih.gov However, a phenomenon known as the "chromatographic deuterium (B1214612) effect" (CDE) can pose a challenge, where deuterated and non-deuterated compounds exhibit different retention times. nih.gov Understanding and mitigating CDE is crucial for accurate data interpretation. nih.gov Novel chromatographic columns and optimized LC conditions are being developed to minimize this effect, ensuring that the analytical data accurately reflects the biological processes under investigation. nih.gov

Furthermore, Deuterium Magnetic Resonance Spectroscopy (DMRS) is emerging as a powerful, noninvasive technique for real-time metabolic flux analysis. nih.gov By using deuterium-labeled tracers, researchers can track metabolic pathways without the interference of background signals from abundant protons, offering a clear window into cellular metabolism. nih.gov

Table 1: Analytical Techniques for Deuterated Compounds
TechniquePrincipleAdvantagesChallenges
Mass Spectrometry (MS)Separates ions based on their mass-to-charge ratio.High sensitivity, specificity, and precision for quantification. nih.govPotential for matrix effects and the chromatographic deuterium effect (CDE). nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds based on their physicochemical properties before MS analysis.Allows for the analysis of complex mixtures and isomeric compounds.The CDE can lead to different retention times for deuterated and non-deuterated analogs, requiring careful method development. nih.gov
Deuterium Magnetic Resonance Spectroscopy (DMRS)Detects the nuclear magnetic resonance of deuterium nuclei.Noninvasive, real-time tracking of metabolic pathways without background interference. nih.govLower sensitivity compared to MS, requiring higher concentrations of labeled compounds.

Integration of this compound Data with Multi-Omics Approaches in Preclinical Research

The integration of data from deuterated analogues like this compound with multi-omics approaches is providing unprecedented insights into biological systems. nih.gov Stable isotope tracers are being combined with metabolomics and proteomics to quantify the turnover rates of individual proteins and dissect precursor-product relationships in metabolic pathways. nih.govnih.gov

In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize isotopically labeled amino acids to quantify changes in protein abundance between different experimental conditions. longdom.org The data generated from studies using this compound can be integrated with proteomic data to correlate changes in protein expression with the compound's metabolic fate and pharmacodynamic effects. longdom.org

Metabolomics, which provides a snapshot of the metabolic state of a biological system, is another key area for data integration. nih.gov By using this compound as a tracer, researchers can follow its metabolic transformation and incorporation into various metabolic pathways. This information, when combined with global metabolomic profiling, can reveal how this compound perturbs cellular metabolism and identify key metabolic pathways affected by the compound. researchgate.net

Computational Modeling and Simulation for Predictive Research using Isotopic Data

Computational modeling and simulation are becoming increasingly important for predicting the effects of deuteration on drug molecules and for interpreting complex isotopic data. The kinetic isotope effect, which is the basis for the altered metabolic stability of deuterated compounds, is a quantum mechanical phenomenon. pnas.orgnih.gov Quantum mechanical calculations can be used to predict the magnitude of the kinetic isotope effect for a given C-H bond cleavage, helping to guide the rational design of deuterated drugs. pnas.org

Pharmacokinetic (PK) modeling is another crucial application of computational methods. nih.gov By incorporating data from studies with deuterated compounds like this compound, PK models can be refined to more accurately predict the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo. These models can help to optimize dosing regimens and predict potential drug-drug interactions. eurekalert.org

Simulations of drug-target interactions can also be enhanced by the inclusion of isotopic data. The subtle changes in bond length and vibrational frequencies resulting from deuteration can influence how a drug binds to its target protein. wikipedia.org Molecular dynamics simulations can be used to explore these effects and provide insights into the mechanism of action of deuterated drugs at the atomic level.

Expansion of Deuterated Analog Applications in Understanding Complex Biological Systems

The applications of deuterated analogues extend far beyond improving the pharmacokinetic properties of drugs. They are invaluable tools for understanding the intricacies of complex biological systems. clearsynth.com Deuterium labeling can be used to trace metabolic pathways, allowing researchers to follow the journey of a molecule through various biochemical reactions. This has been instrumental in elucidating the mechanisms of enzyme-catalyzed reactions and understanding the regulation of metabolic networks. researchgate.net

Stable isotope tracers like deuterated compounds are particularly useful for studying dynamic biological processes. nih.gov For example, deuterium oxide (D₂O), or heavy water, can be used to measure the synthesis rates of various biomolecules, including proteins, lipids, and DNA, providing a global view of cellular biosynthesis. nih.gov This approach has been applied to study the effects of exercise on muscle protein synthesis and to investigate metabolic changes in disease states. nih.gov

Furthermore, deuterium labeling is being used to probe the structure and dynamics of macromolecules. synmr.in By selectively incorporating deuterium into proteins or nucleic acids, researchers can use techniques like nuclear magnetic resonance (NMR) spectroscopy to gain insights into their three-dimensional structure and conformational changes. clearsynth.com

Opportunities for this compound in Facilitating Discovery of New Molecular Probes

The unique properties of deuterated compounds like this compound open up new avenues for the discovery and development of novel molecular probes. europa.eu Molecular probes are essential tools for visualizing and studying biological processes in living cells and organisms. europa.eu The introduction of deuterium can create "label-free" labels for imaging techniques like Raman spectroscopy. europa.eu The carbon-deuterium bond has a unique vibrational frequency that can be detected by Raman microscopy, allowing for the direct tracking of deuterated molecules within cells without the need for bulky fluorescent tags. europa.eu

This "bioorthogonal" imaging approach offers several advantages, including minimal perturbation of the biological system and the ability to perform long-term imaging studies. europa.eu this compound could potentially be used as a scaffold for the development of new deuterated probes to study the specific biological pathways it targets.

Q & A

Q. 1.1. What experimental models are most appropriate for studying Minnelide-D3’s mechanism of action in oncology?

Answer: Prioritize models that align with the compound’s hypothesized targets (e.g., HSP70 inhibition).

  • In vitro: Use cell lines with well-characterized HSP70 expression profiles (e.g., pancreatic adenocarcinoma lines like MIA PaCa-2) to assess cytotoxicity via MTT assays or flow cytometry .
  • In vivo: Employ xenograft models with orthotopic implantation to mimic tumor microenvironments. Monitor tumor regression and metastasis inhibition using bioluminescence imaging and histopathology .
  • Controls: Include vehicle-treated cohorts and validate HSP70 suppression via Western blotting .

Q. 1.2. How should researchers design dose-response studies for this compound to balance efficacy and toxicity?

Answer:

  • Pilot Studies: Conduct acute toxicity assays (e.g., LD50 determination in rodents) to establish safe ranges .
  • Dose Escalation: Use logarithmic scaling (e.g., 0.1, 0.3, 1.0 mg/kg) to identify the therapeutic window. Measure biomarkers like serum ALT/AST for hepatotoxicity .
  • Pharmacokinetics: Pair with HPLC-MS to correlate plasma concentrations with efficacy endpoints (e.g., tumor volume reduction) .

Q. 1.3. What are the key biochemical assays to validate this compound’s target engagement?

Answer:

  • Direct Binding: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify HSP70-Minnelide-D3 interactions .
  • Functional Assays: Measure ATPase activity inhibition in recombinant HSP70 proteins .
  • Downstream Markers: Quantify pro-apoptotic proteins (e.g., cleaved caspase-3) via ELISA in treated vs. untreated cells .

Advanced Research Questions

Q. 2.1. How can contradictory data on this compound’s efficacy across cancer types be systematically resolved?

Answer:

  • Meta-Analysis: Aggregate datasets from public repositories (e.g., GEO, TCGA) to identify tumor-specific HSP70 dependency .
  • Heterogeneity Testing: Stratify results by genetic biomarkers (e.g., KRAS mutations in pancreatic cancer) using multivariate regression .
  • Mechanistic Follow-Up: Apply single-cell RNA-seq to dissect tumor microenvironment variations affecting drug response .

Q. 2.2. What statistical methods are optimal for analyzing this compound’s combinatorial effects with other chemotherapeutics?

Answer:

  • Synergy Scoring: Calculate combination indices (CI) via the Chou-Talalay method, using CalcuSyn software .
  • Time-Series Analysis: Model longitudinal tumor growth data with mixed-effects regression to account for inter-subject variability .
  • Survival Analysis: Compare Kaplan-Meier curves (log-rank test) for monotherapy vs. combination cohorts .

Q. 2.3. How can researchers optimize in vitro protocols to minimize off-target effects of this compound?

Answer:

  • Selective Pressure: Use CRISPR-Cas9 to generate HSP70-knockout cell lines as negative controls .
  • Proteomic Profiling: Conduct mass spectrometry to identify off-target binding partners in drug-treated lysates .
  • Dose Timing: Implement pulsatile dosing regimens (e.g., 6-hour exposure followed by washout) to isolate primary vs. secondary effects .

Methodological Guidance for Data Interpretation

Q. 3.1. How should researchers address variability in this compound’s bioavailability across preclinical studies?

Answer:

  • Formulation Analysis: Characterize drug stability in different vehicles (e.g., DMSO vs. cyclodextrin) via UV-Vis spectroscopy .
  • Tissue Penetration: Use radiolabeled this compound (e.g., ^14C-tagged) to quantify tumor vs. normal tissue uptake in PET imaging .
  • Inter-Lab Calibration: Share reference standards with collaborating labs to harmonize pharmacokinetic protocols .

Q. 3.2. What frameworks are recommended for translating this compound findings from murine models to human trials?

Answer:

  • Allometric Scaling: Adjust doses using body surface area normalization (e.g., mg/m²) .
  • PDX Models: Validate efficacy in patient-derived xenografts retaining original tumor histopathology .
  • Biomarker Bridging: Corrogate murine HSP70 suppression levels with human biopsy data via immunohistochemistry .

Handling Ethical and Reproducibility Challenges

Q. 4.1. How can researchers ensure reproducibility in this compound studies despite batch-to-batch compound variability?

Answer:

  • QC Protocols: Require certificates of analysis (CoA) with HPLC purity ≥98% and NMR validation for each batch .
  • Stability Testing: Store compounds under inert atmospheres (-80°C) and monitor degradation via LC-MS quarterly .
  • Open Science: Publish raw spectra and chromatograms in supplementary materials for peer review .

Q. 4.2. What ethical considerations are critical when designing this compound studies involving animal models?

Answer:

  • 3Rs Compliance: Minimize animal numbers via power analysis; use non-invasive imaging to reduce terminal endpoints .
  • Pain Management: Predefine humane endpoints (e.g., tumor burden ≤10% body weight) and administer analgesics post-surgery .
  • IACUC Review: Submit protocols for approval, including justification for species/strain selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.